
(Pentachlorophenyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Pentachlorophenyl)acetonitrile is an organochlorine compound characterized by the presence of a nitrile group attached to a pentachlorophenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Pentachlorophenyl)acetonitrile typically involves the reaction of pentachlorobenzene with acetonitrile in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the nitrile group. The general reaction scheme is as follows:
[ \text{C}_6\text{Cl}_5\text{H} + \text{CH}_3\text{CN} \rightarrow \text{C}_6\text{Cl}_5\text{CH}_2\text{CN} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products:
Oxidation: Pentachlorobenzoic acid.
Reduction: Pentachlorophenylmethylamine.
Substitution: Various substituted pentachlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(Pentachlorophenyl)acetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (Pentachlorophenyl)acetonitrile involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions. In biological systems, its effects are mediated through interactions with cellular components, potentially affecting enzyme activity and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- Pentafluorophenylacetonitrile
- 2,4,5-Trichlorophenylacetonitrile
- p-Nitrophenylacetonitrile
- o-Nitrophenylacetonitrile
Comparison: (Pentachlorophenyl)acetonitrile is unique due to the presence of five chlorine atoms on the phenyl ring, which significantly influences its reactivity and chemical properties. Compared to its analogs, it exhibits higher electron-withdrawing effects, making it more reactive in nucleophilic substitution reactions. Its high chlorine content also imparts distinct physical and chemical characteristics, such as increased hydrophobicity and stability.
Eigenschaften
CAS-Nummer |
21316-51-8 |
|---|---|
Molekularformel |
C8H2Cl5N |
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
2-(2,3,4,5,6-pentachlorophenyl)acetonitrile |
InChI |
InChI=1S/C8H2Cl5N/c9-4-3(1-2-14)5(10)7(12)8(13)6(4)11/h1H2 |
InChI-Schlüssel |
NETAEENURPVOMI-UHFFFAOYSA-N |
Kanonische SMILES |
C(C#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


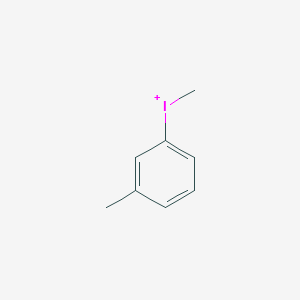
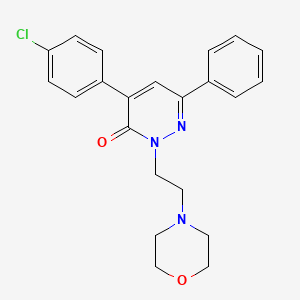
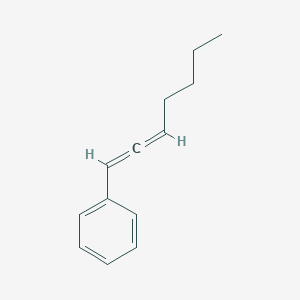
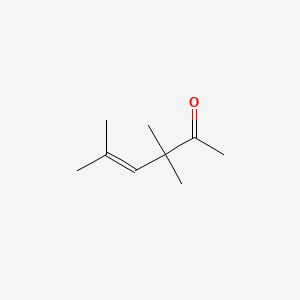

![1-[Phenylsulfonyl]-1-nitropropane](/img/structure/B14720038.png)

![Glycine, N-[(2-hydroxyphenyl)methylene]-](/img/structure/B14720063.png)
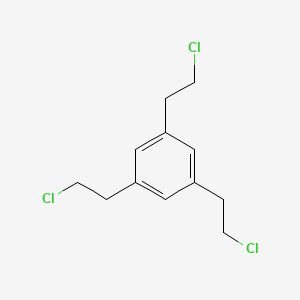


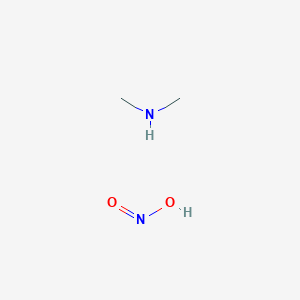

![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl propanoate;propanoic acid](/img/structure/B14720086.png)
